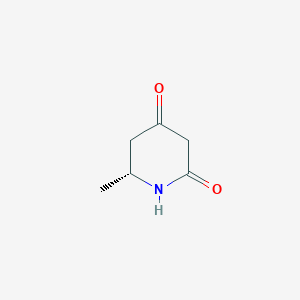
(R)-6-Methylpiperidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Methylpiperidine-2,4-dione is a chiral compound with a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 6-methyl-2,4-piperidinedione, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylpiperidine-2,4-dione may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization or chromatography are typically used to isolate the final product.
化学反応の分析
Types of Reactions: ®-6-Methylpiperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled pH and temperature.
Major Products: The products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules with potential pharmacological activity.
科学的研究の応用
®-6-Methylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-6-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
6-Methylpiperidine-2,4-dione: The non-chiral counterpart.
Piperidine-2,4-dione: Lacks the methyl group, offering different reactivity and properties.
N-Methylpiperidine-2,4-dione: Another derivative with distinct chemical behavior.
Uniqueness: ®-6-Methylpiperidine-2,4-dione stands out due to its chiral nature, which can impart specific stereochemical properties that are crucial in certain applications, particularly in pharmaceuticals where chirality can significantly influence drug efficacy and safety.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(6R)-6-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
InChIキー |
ANAIVIDMOFUACM-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1CC(=O)CC(=O)N1 |
正規SMILES |
CC1CC(=O)CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








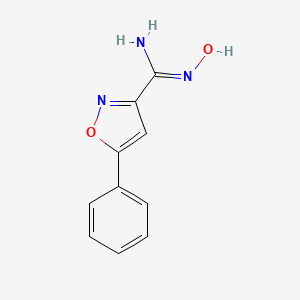
![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
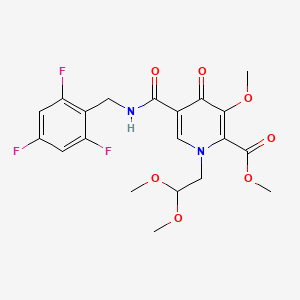

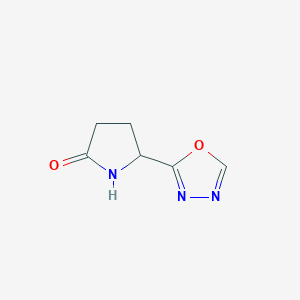

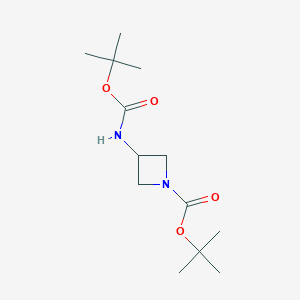
![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
